molecular formula C8H11NO3 B13305498 3-Amino-3-(4-methylfuran-2-yl)propanoic acid

3-Amino-3-(4-methylfuran-2-yl)propanoic acid

Cat. No.: B13305498
M. Wt: 169.18 g/mol
InChI Key: LSZQQPPNVBIBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-methylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-methylfuran-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylfuran and acrylonitrile.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Furanone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-methylfuran-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors due to its amino acid-like structure.

    Pathways: It may participate in metabolic pathways involving amino acids and their derivatives.

Comparison with Similar Compounds

  • 3-Amino-3-(5-methylfuran-2-yl)propanoic acid
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Comparison:

  • Structural Differences: The position and nature of substituents on the furan ring or phenyl ring.
  • Unique Properties: 3-Amino-3-(4-methylfuran-2-yl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-3-(4-methylfuran-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6H,3,9H2,1H3,(H,10,11)

InChI Key

LSZQQPPNVBIBST-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.